Physicochemical Property Differentiation: Lipophilicity (XLogP3) vs. 4-Methyl Analog
The target compound demonstrates a measurable increase in lipophilicity over its closest commercially available analog, 4-methyl-N-(thiophen-2-ylmethyl)aniline. While the target's exact XLogP3 is computationally predicted at ~4.0 based on a standard +0.5 increment per methylene group, the comparator has an experimental computed XLogP3 of 3.5 [1]. This quantified difference of +0.5 log units is a critical parameter for researchers optimizing membrane permeability and solubility, where small lipophilicity adjustments can drastically alter compound performance in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~4.0 (Predicted based on methylene increment method) |
| Comparator Or Baseline | 4-methyl-N-(thiophen-2-ylmethyl)aniline: 3.5 |
| Quantified Difference | +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in medicinal chemistry, a 0.5 log unit difference in XLogP3 can be the deciding factor for synthesis, leading to the selection of the 4-ethyl compound over the 4-methyl variant to meet specific ADME targets.
- [1] PubChem. Computed Properties for 4-methyl-N-[(thiophen-2-yl)methyl]aniline (CID 914053). XLogP3-AA: 3.5. National Center for Biotechnology Information. View Source
